

AMP-PNP stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMP-PNP

Cat. No.: B1197032

[Get Quote](#)

AMP-PNP Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Adenosine 5'-(β , γ -imido)triphosphate (**AMP-PNP**).

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and what is its primary application?

Adenosine 5'-(β , γ -imido)triphosphate, commonly known as **AMP-PNP**, is a non-hydrolyzable analog of adenosine triphosphate (ATP).^{[1][2]} In **AMP-PNP**, an imido group (-NH-) replaces the oxygen atom that bridges the β and γ phosphates of ATP.^{[3][4]} This modification makes the molecule resistant to hydrolysis by most ATPases.^[5] Its primary application is in the study of ATP-dependent enzymes and processes, where it is used to "trap" enzymes in their ATP-bound, pre-hydrolysis state, allowing for the investigation of this conformational state without the confounding effects of ATP turnover.^{[1][2]} It is widely used in studies of motor proteins like myosin and kinesin, signal transduction, and protein folding.^[1]

Q2: What is the recommended way to store lyophilized AMP-PNP powder?

Lyophilized **AMP-PNP** powder should be stored at -20°C upon arrival.^{[1][2][6][7][8]} Under these conditions, the product is stable for at least one year from the date of purchase.^{[1][2]} For

long-term storage, it is advisable to keep the powder in a desiccated environment to prevent moisture absorption.

Q3: How should I prepare and store AMP-PNP stock solutions?

AMP-PNP is soluble in water, with a solubility of up to 50 mg/mL.^{[7][9]} To prepare a stock solution, dissolve the lyophilized powder in ultrapure water to the desired concentration; some commercial preparations come with a buffer such as HEPES.^{[1][2]}

For storage, it is critical to aliquot the stock solution into single-use volumes and store them at -70°C or -80°C.^{[1][7][10]} Under these conditions, the solution is stable for 3 to 6 months.^{[1][7][10]} Avoid repeated freeze-thaw cycles, as this can lead to degradation.^[10] Thawed aliquots should be used within one week.^{[1][2]} For shorter-term storage, solutions can be kept at -20°C for up to one month.^{[5][10]}

Q4: What are the primary factors that affect AMP-PNP stability?

The primary factor affecting **AMP-PNP** stability is pH. **AMP-PNP** is very unstable in acidic conditions and will rapidly hydrolyze.^{[7][9]} The principal non-enzymatic breakdown products are adenylyl phosphoramide and inorganic phosphate.^{[6][9]} While designed to be non-hydrolyzable, some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to slowly hydrolyze **AMP-PNP**.^[7]

Storage Condition Summary

The following tables provide a summary of the recommended storage conditions for **AMP-PNP** in both lyophilized and solution forms.

Table 1: Storage of Lyophilized **AMP-PNP**

Storage Temperature	Shelf Life	Notes
-20°C	At least 1 year	Store in a desiccated environment.
Ambient Temperature	For shipping only	Should be stored at -20°C upon arrival. [1]

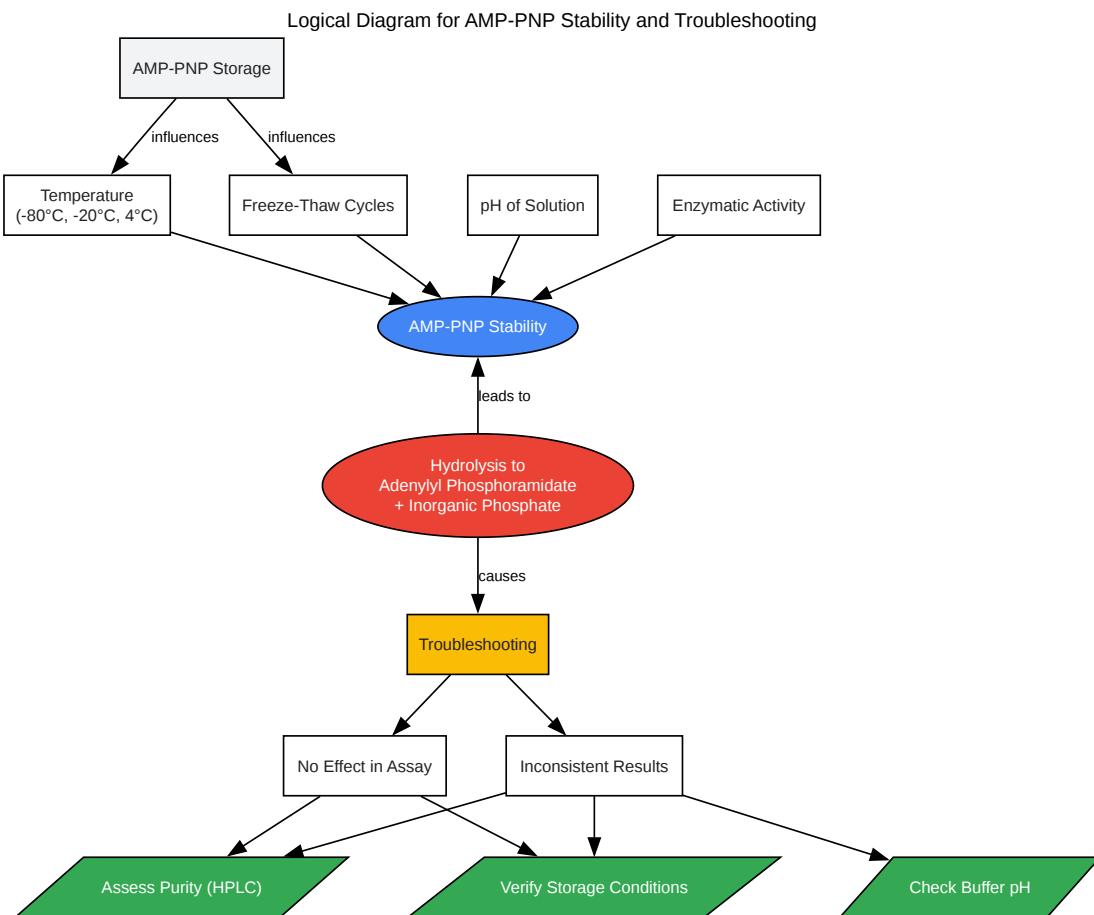
Table 2: Storage of **AMP-PNP** Stock Solutions

Storage Temperature	Shelf Life	Notes
-70°C / -80°C	3 to 6 months	Recommended for long-term storage; aliquot to avoid freeze-thaw cycles. [1] [7] [10]
-20°C	Up to 1 month	Suitable for short-term storage. [5] [10]
4°C	Not recommended	Significant degradation can occur.
Ambient Temperature	Not recommended	Prone to rapid degradation.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

If you are observing inconsistent results, it could be due to the degradation of your **AMP-PNP** stock solution.


- Possible Cause 1: Improper Storage. Storing the stock solution at -20°C for an extended period (more than a month) or subjecting it to multiple freeze-thaw cycles can lead to hydrolysis.
 - Solution: Prepare fresh aliquots from a new vial of lyophilized powder and store them at -80°C. Use each aliquot only once.

- Possible Cause 2: Acidic pH of the experimental buffer. **AMP-PNP** is unstable in acidic conditions.[7][9]
 - Solution: Ensure your experimental buffers have a neutral or slightly alkaline pH (around 7.0-7.4).[1] Verify the pH of your final reaction mixture.
- Possible Cause 3: Enzymatic Hydrolysis. Although rare, the protein you are studying may be capable of slowly hydrolyzing **AMP-PNP**.[7]
 - Solution: You can assess the integrity of your **AMP-PNP** before and after the experiment using HPLC (see Experimental Protocol 1). If hydrolysis is confirmed, you may need to consider alternative non-hydrolyzable analogs like AMP-PCP.[3]

Issue 2: No observable effect of **AMP-PNP** in the assay.

- Possible Cause 1: Insufficient concentration. The effective concentration of **AMP-PNP** can vary significantly between different enzyme systems.
 - Solution: Perform a concentration-response experiment to determine the optimal concentration of **AMP-PNP** for your specific assay.
- Possible Cause 2: Degraded **AMP-PNP**. If the **AMP-PNP** has hydrolyzed, it will not be able to effectively mimic the pre-hydrolysis ATP state.
 - Solution: Use a fresh, properly stored aliquot of **AMP-PNP**. You can verify the integrity of your stock using the HPLC protocol below.

Factors Affecting **AMP-PNP** Stability

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for **AMP-PNP** stability issues.

Experimental Protocols

Protocol 1: Assessment of AMP-PNP Stability by HPLC

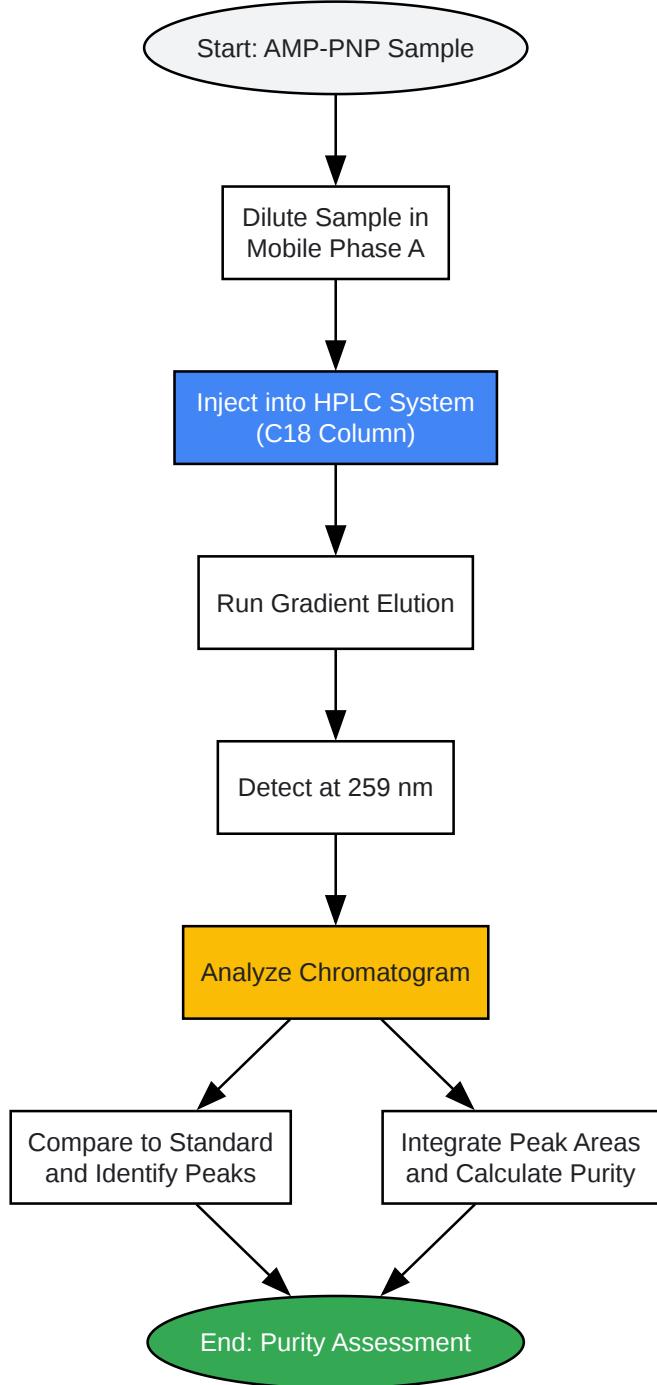
This protocol provides a general method for assessing the purity of **AMP-PNP** and detecting its degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[11\]](#)[\[12\]](#)

Materials:

- **AMP-PNP** sample (stock solution or from an experiment)
- Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate, pH 6.0
- Mobile Phase B: 100% Methanol
- C18 reverse-phase HPLC column
- HPLC system with UV detector (set to 259 nm)

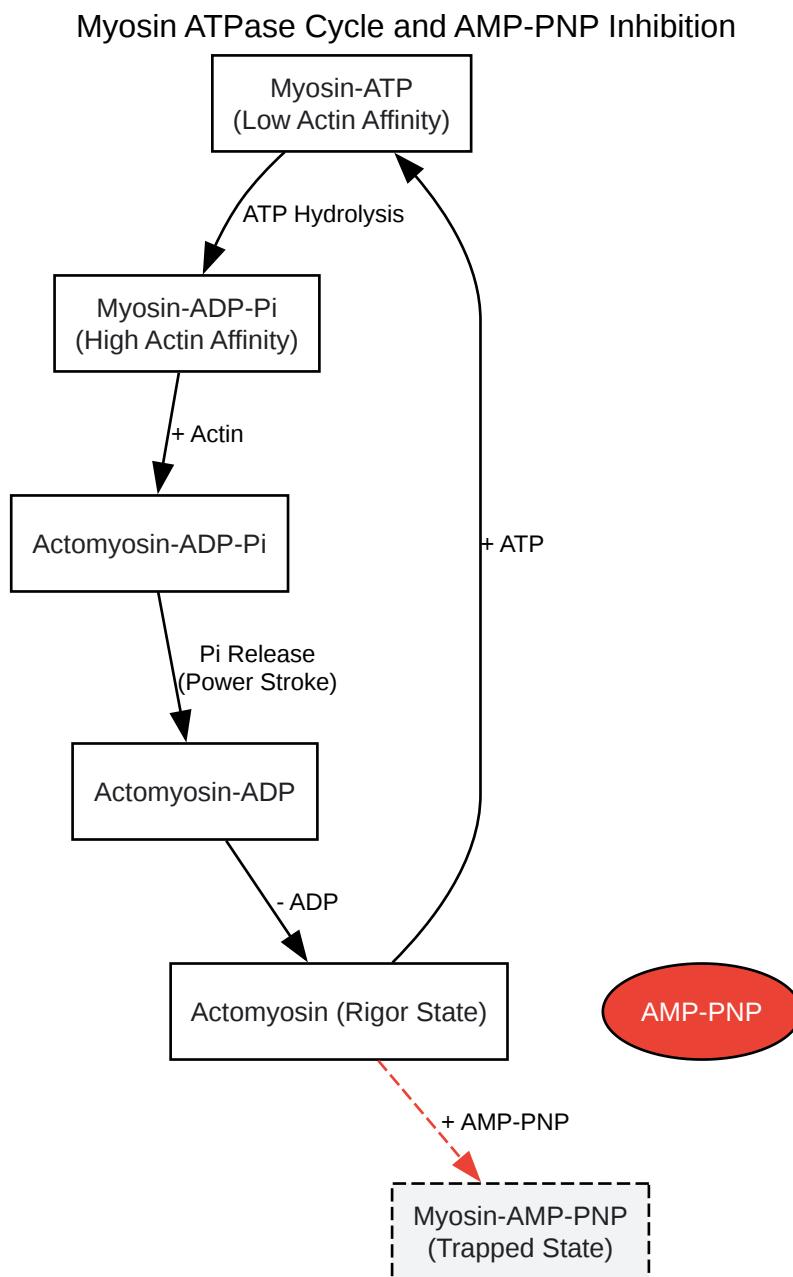
Procedure:

- Sample Preparation: Dilute the **AMP-PNP** sample in Mobile Phase A to a final concentration suitable for HPLC analysis (e.g., 0.1 mM).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 259 nm
 - Gradient:
 - 0-5 min: 100% Mobile Phase A
 - 5-15 min: Linear gradient to 30% Mobile Phase B


- 15-20 min: 30% Mobile Phase B
- 20-25 min: Linear gradient back to 100% Mobile Phase A
- 25-30 min: 100% Mobile Phase A (equilibration)

- Data Analysis:
 - Inject a standard of high-purity **AMP-PNP** to determine its retention time.
 - Inject the test sample. The presence of additional peaks with shorter retention times may indicate the presence of hydrolysis products like adenylyl phosphoramidate or ADP.
 - Quantify the purity by integrating the peak areas. Purity (%) = (Area of **AMP-PNP** peak / Total area of all peaks) x 100.

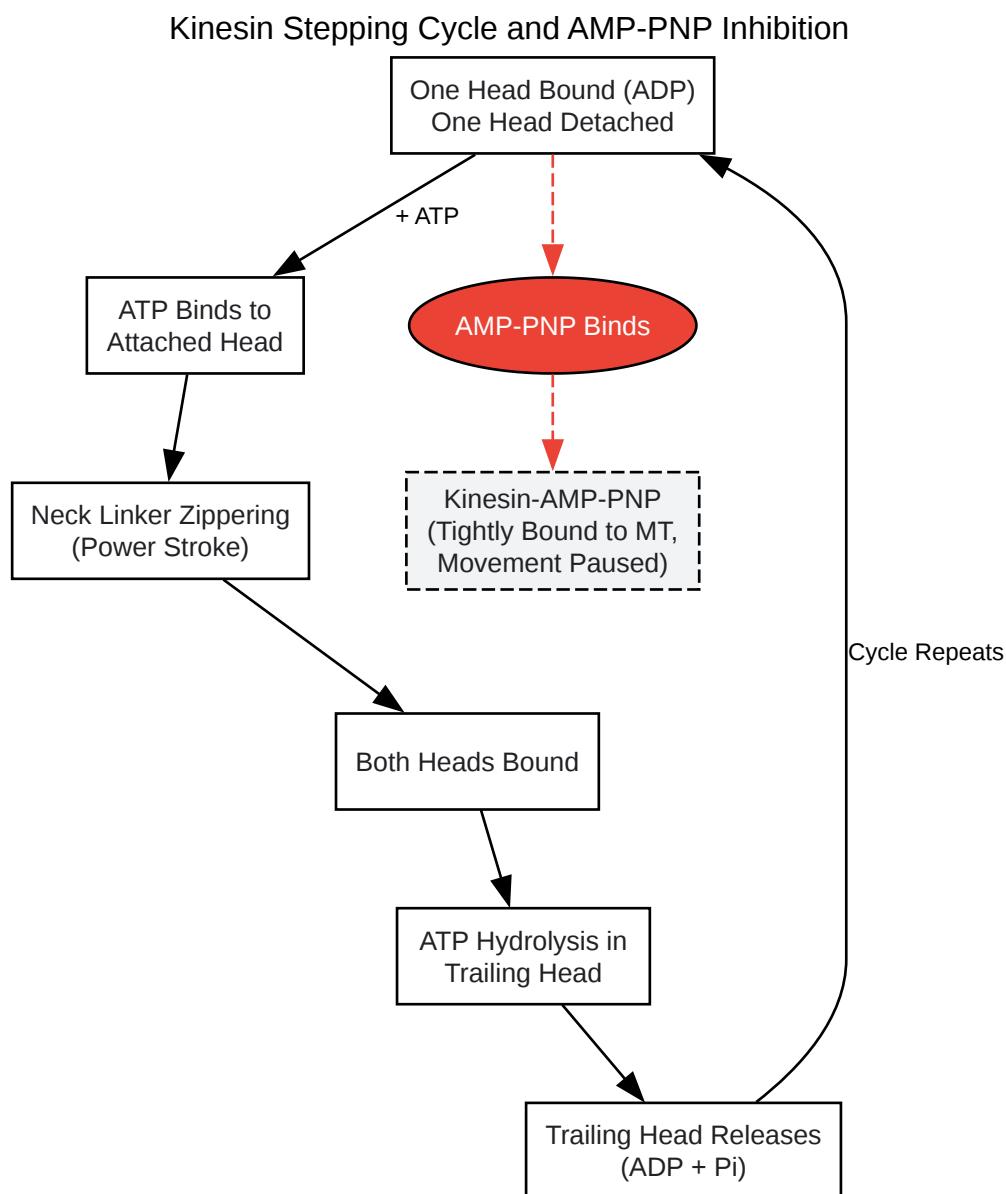
Experimental and Signaling Pathway Diagrams


Workflow for Assessing AMP-PNP Stability

Experimental Workflow for AMP-PNP Stability Assessment

[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing **AMP-PNP** stability using HPLC.


Myosin ATPase Cycle and the Role of AMP-PNP

[Click to download full resolution via product page](#)

Caption: The myosin ATPase cycle, indicating where **AMP-PNP** traps the complex.

Kinesin Mechatnochemical Cycle and the Role of AMP-PNP

[Click to download full resolution via product page](#)

Caption: The kinesin motor protein cycle and the inhibitory effect of **AMP-PNP**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and AMP-PNP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of F-actin-AMPPNP with myosin subfragment-1 and troponin-tropomyosin: influence of an extra phosphate at the nucleotide binding site in F-actin on its function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Kinesin Motor Mechanics: Binding, Stepping, Tracking, Gating, and Limping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [AMP-PNP stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197032#amp-pnp-stability-and-storage-conditions\]](https://www.benchchem.com/product/b1197032#amp-pnp-stability-and-storage-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com